LL-D-05139beta
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Overview
Description
LL D05139(beta) is a new antitumor antibiotic.
Scientific Research Applications
Machine Learning in Diabetes Research
- Machine Learning and Data Mining Methods in Diabetes Research : This paper discusses the use of machine learning and data mining in diabetes research, highlighting its importance in transforming health data into valuable knowledge. This could be relevant if LL-D-05139beta has applications in diabetes treatment or research (Kavakiotis et al., 2017).
Metabolic Disease Research
- Cellular Energy Sensing and Metabolism—Implications for Treating Diabetes : This paper delves into the fundamental mechanisms by which cells sense nutrient availability, which is vital for developing new treatments for type 2 diabetes. This research might intersect with this compound if the compound influences cellular energy sensing or metabolism (Steinberg, 2018).
STEM Doctorate and Professional Identity
- Beyond Knowledge and Skills: Rethinking the Development of Professional Identity during the STEM Doctorate : Discusses the need for reforms in STEM doctorates to better prepare students for diverse professional paths, including scientific research careers. This might be relevant in understanding the broader context of scientific research training and its application to areas like the study of this compound (Hancock & Walsh, 2016).
Diabetes Prevention Research
- Methodology of a Diabetes Prevention Translational Research Project : Outlines a community-based translational research study aimed at reducing diabetes risk among Latinos. This could be related if this compound has potential applications in diabetes prevention (Merriam et al., 2009).
Properties
CAS No. |
95153-19-8 |
---|---|
Molecular Formula |
C8H12N4O5 |
Molecular Weight |
244.2 |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid |
InChI |
InChI=1S/C8H12N4O6/c1-4(9)7(14)12-5(8(15)16)3-17-18-6(13)2-11-10/h2,4-5H,3,9H2,1H3,(H,12,14)(H,15,16)/t4-,5-/m0/s1 |
InChI Key |
YSKQXPZMHNNFBW-WHFBIAKZSA-N |
SMILES |
CC(C(=O)NC(COOC(=O)C=[N+]=[N-])C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LL D05139(beta); LL-D05139beta; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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